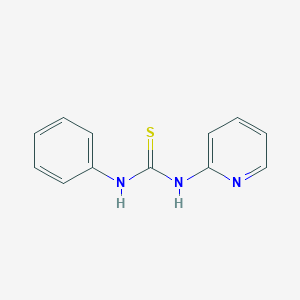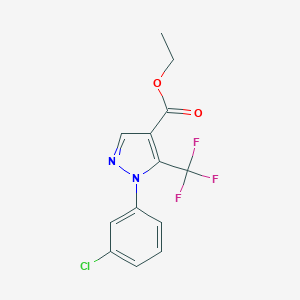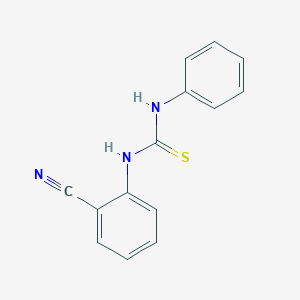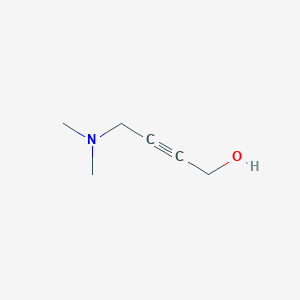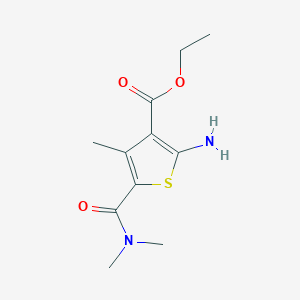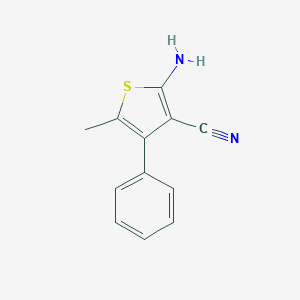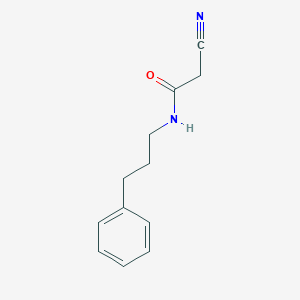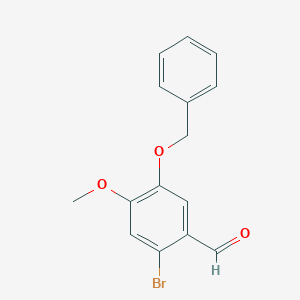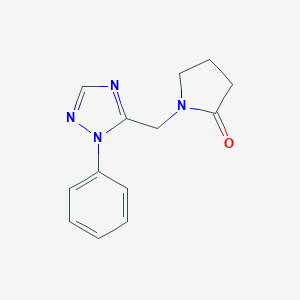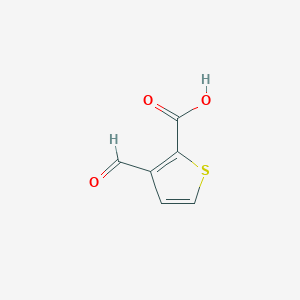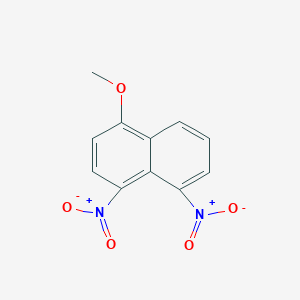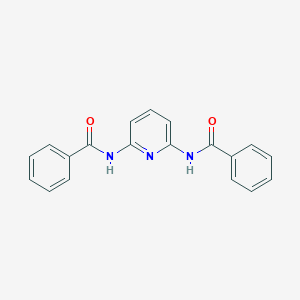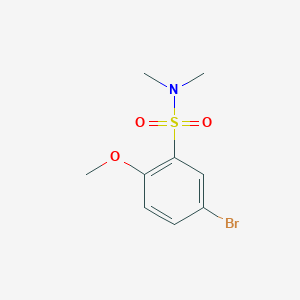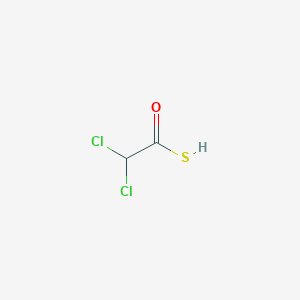
alpha-Dichlorothioacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Dichlorothioacetic acid (DCTA) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DCTA is a member of the thioacetic acid family and is often used as a precursor in the synthesis of other organic compounds. In
Wissenschaftliche Forschungsanwendungen
Alpha-Dichlorothioacetic acid has a variety of potential applications in scientific research. It has been used as a precursor in the synthesis of other organic compounds, such as thioacetamide and thioacetone. alpha-Dichlorothioacetic acid has also been used in the synthesis of fluorescent dyes and in the preparation of sulfur-containing polymers.
Wirkmechanismus
The mechanism of action of alpha-Dichlorothioacetic acid is not fully understood. However, it is believed to act as a thiol-reactive agent, meaning that it can react with thiol-containing molecules such as proteins and enzymes. This reaction can lead to changes in the structure and function of these molecules, which can have various effects on biological systems.
Biochemische Und Physiologische Effekte
Alpha-Dichlorothioacetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cholinesterases and acetylcholinesterases. alpha-Dichlorothioacetic acid has also been shown to induce oxidative stress and DNA damage in cells. Additionally, alpha-Dichlorothioacetic acid has been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using alpha-Dichlorothioacetic acid in lab experiments is its high reactivity with thiol-containing molecules. This reactivity makes it a useful tool for studying the structure and function of these molecules. However, alpha-Dichlorothioacetic acid can also be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, alpha-Dichlorothioacetic acid can be difficult to handle due to its high volatility and corrosive nature.
Zukünftige Richtungen
There are several future directions for research on alpha-Dichlorothioacetic acid. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of alpha-Dichlorothioacetic acid and its effects on biological systems. Finally, there is a need for the development of safer and more effective methods for synthesizing and handling alpha-Dichlorothioacetic acid in the lab.
In conclusion, alpha-Dichlorothioacetic acid is a synthetic compound that has various potential applications in scientific research. Its high reactivity with thiol-containing molecules makes it a useful tool for studying the structure and function of these molecules. However, its toxicity and corrosive nature can limit its use in certain experiments. Further research is needed to fully understand the mechanism of action of alpha-Dichlorothioacetic acid and its effects on biological systems, as well as to develop safer and more effective methods for synthesizing and handling it in the lab.
Synthesemethoden
Alpha-Dichlorothioacetic acid can be synthesized through various methods, including the reaction of thioacetic acid with chlorine gas or the reaction of acetyl chloride with sodium sulfide. One of the most common methods of synthesizing alpha-Dichlorothioacetic acid is through the reaction of thioacetic acid with sulfuryl chloride. This method involves the addition of sulfuryl chloride to thioacetic acid in the presence of a catalyst such as iron (III) chloride. The resulting product is then purified through distillation or recrystallization.
Eigenschaften
CAS-Nummer |
13639-16-2 |
|---|---|
Produktname |
alpha-Dichlorothioacetic acid |
Molekularformel |
C2H2Cl2OS |
Molekulargewicht |
145.01 g/mol |
IUPAC-Name |
2,2-dichloroethanethioic S-acid |
InChI |
InChI=1S/C2H2Cl2OS/c3-1(4)2(5)6/h1H,(H,5,6) |
InChI-Schlüssel |
FTHIZBAYNLJMRT-UHFFFAOYSA-N |
SMILES |
C(C(=O)S)(Cl)Cl |
Kanonische SMILES |
C(C(=O)S)(Cl)Cl |
Andere CAS-Nummern |
13639-16-2 |
Synonyme |
2,2-dichloroethanethioic S-acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



